4-(2-(2H-1,2,3-triazol-2-yl)ethyl)morpholine

Catalog No.
S2961993
CAS No.
2310147-53-4
M.F
C8H14N4O
M. Wt
182.227
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-(2H-1,2,3-triazol-2-yl)ethyl)morpholine

CAS Number

2310147-53-4

Product Name

4-(2-(2H-1,2,3-triazol-2-yl)ethyl)morpholine

IUPAC Name

4-[2-(triazol-2-yl)ethyl]morpholine

Molecular Formula

C8H14N4O

Molecular Weight

182.227

InChI

InChI=1S/C8H14N4O/c1-2-10-12(9-1)4-3-11-5-7-13-8-6-11/h1-2H,3-8H2

InChI Key

MPQOSSILIYVEIA-UHFFFAOYSA-N

SMILES

C1COCCN1CCN2N=CC=N2

solubility

not available

4-(2-(2H-1,2,3-triazol-2-yl)ethyl)morpholine is a chemical compound characterized by the presence of a morpholine ring and a 1,2,3-triazole moiety. The morpholine structure contributes to its potential as a pharmacophore, while the triazole group is known for its diverse biological activities. This compound exhibits a unique combination of functionalities that can be leveraged for various applications in medicinal chemistry and material science.

Typical for triazole and morpholine derivatives:

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, which may lead to the formation of more reactive intermediates or oxidized derivatives.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, potentially modifying the triazole or morpholine functionalities.
  • Substitution Reactions: Nucleophilic and electrophilic substitutions are feasible due to the presence of various functional groups. For instance, nucleophilic substitution can occur with sodium hydroxide, while electrophilic substitution may involve halogens.

4-(2-(2H-1,2,3-triazol-2-yl)ethyl)morpholine has been investigated for its biological activities, particularly its antimicrobial properties. Triazole derivatives are known to exhibit significant activity against various pathogens, including bacteria and fungi. For instance, compounds containing triazole rings have shown efficacy against Mycobacterium tuberculosis and other resistant strains .

In vitro studies have indicated that this compound may inhibit specific enzymes associated with bacterial metabolism, showcasing potential as an antimicrobial agent . Additionally, the morpholine component may enhance membrane permeability, improving the bioavailability of the active compound.

The synthesis of 4-(2-(2H-1,2,3-triazol-2-yl)ethyl)morpholine typically involves multi-step organic reactions:

  • Formation of the Triazole Ring: This is commonly achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
  • Attachment of the Ethyl Group: This step may involve nucleophilic substitution or other coupling reactions to introduce the ethyl chain linking the morpholine and triazole.
  • Incorporation of Morpholine: Morpholine can be introduced via nucleophilic substitution reactions with suitable electrophiles.
  • Purification: Final products are often purified using techniques like column chromatography to ensure high yield and purity .

The unique structure of 4-(2-(2H-1,2,3-triazol-2-yl)ethyl)morpholine allows for various applications:

  • Pharmaceuticals: Given its biological activity, it can serve as a lead compound in drug development aimed at treating infections caused by resistant bacteria.
  • Agricultural Chemicals: Its antimicrobial properties may be exploited in developing new agrochemicals for crop protection.
  • Material Science: The compound's unique structural features may also find applications in creating novel materials with specific electronic or optical properties.

Interaction studies involving 4-(2-(2H-1,2,3-triazol-2-yl)ethyl)morpholine have focused on its binding affinity to various biological targets. Molecular docking studies have demonstrated that this compound can effectively bind to enzyme active sites critical for bacterial survival . The presence of hydrogen bonds and hydrophobic interactions enhances its binding efficiency, making it a promising candidate for further development as an antimicrobial agent.

Several compounds share structural similarities with 4-(2-(2H-1,2,3-triazol-2-yl)ethyl)morpholine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-(1H-1,2,3-triazol-4-yl)morpholineMorpholine + 1H-triazoleExhibits different biological activity profiles
5-(4-morpholinophenyl)-1H-1,2,3-triazoleMorpholine + phenyl group + triazoleEnhanced solubility and bioactivity
4-(5-methylthiazol-2-yl)morpholineMorpholine + thiazolePotential anti-parasitic properties
4-(benzylthio)-N-(1H-1,2,3-triazol-4-yl)morpholineMorpholine + benzylthio + triazoleImproved stability and efficacy against fungi

These compounds highlight the versatility of morpholine and triazole derivatives in medicinal chemistry. Each compound's unique combination of functional groups contributes to distinct biological activities and potential applications.

XLogP3

-0.2

Dates

Last modified: 08-17-2023

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